molecular formula C13H7BrF3NO B2650821 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide CAS No. 330677-61-7

4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide

Katalognummer: B2650821
CAS-Nummer: 330677-61-7
Molekulargewicht: 330.104
InChI-Schlüssel: QKYKCDCSEJICLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide ( 330677-61-7) is a synthetic fluorinated benzamide with the molecular formula C 13 H 7 BrF 3 NO and a molecular weight of 330.10 . This compound is part of a significant class of halogenated benzamides that have attracted extensive research interest in medicinal chemistry and pharmaceutical development . Fluorinated molecules are pivotal in the development of new drugs and therapies, with benzamide derivatives being investigated for their potential as receptor antagonists . For instance, related benzamide compounds have been explored as potent CGRP (Calcitonin Gene-Related Peptide) receptor antagonists for the potential treatment of conditions such as migraine . The structural motif of this compound, featuring a benzamide core with strategic bromo and fluoro substitutions, is designed to facilitate structure-activity relationship (SAR) studies and is a valuable building block in constructing more complex molecular architectures for pharmacological screening . The presence of halogen atoms (bromine and fluorine) at specific positions on the aromatic rings can significantly influence the molecule's electronic properties, lipophilicity, and its ability to interact with biological targets, making it a versatile intermediate in organic and medicinal chemistry research . Researchers utilize this compound strictly in laboratory settings to expand the structural knowledge of halogenated benzamides, which is often lacking compared to their di- and tetra-fluorinated counterparts . This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols when handling this material, as the specific hazard statements have not been fully detailed in the available sources .

Eigenschaften

IUPAC Name

4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF3NO/c14-7-1-3-9(10(16)5-7)13(19)18-12-4-2-8(15)6-11(12)17/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYKCDCSEJICLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

4-Bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide: Technical Monograph

Part 1: Executive Summary & Compound Significance

4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide represents a specialized halogenated benzamide scaffold, primarily utilized as a high-value intermediate in the synthesis of kinase inhibitors (specifically MEK1/2 inhibitors) and advanced agrochemicals.[1] Its structure combines a poly-fluorinated diaryl amide core —known for metabolic stability and enhanced lipophilicity—with a reactive aryl bromide handle at the para-position, enabling further diversification via palladium-catalyzed cross-coupling reactions.[1]

Core Utility:

  • Medicinal Chemistry: Serves as a "privileged scaffold" for targeting allosteric pockets in kinases (e.g., the MAPK/ERK pathway). The fluorine atoms modulate the pKa of the amide and induce specific conformational preferences via intramolecular hydrogen bonding.

  • Synthetic Versatility: The 4-bromo substituent allows for the late-stage introduction of complex heterocycles or solubilizing groups, a critical strategy in Fragment-Based Drug Design (FBDD).[1]

Part 2: Physicochemical Profile & Structural Logic

The efficacy of this compound as a drug scaffold stems from its specific halogenation pattern.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₁₃H₇BrF₃NO--
Molecular Weight 330.10 g/mol Optimal for "Lead-Like" space (MW < 350).[1]
LogP (Predicted) ~3.8 - 4.2High lipophilicity aids membrane permeability but requires solubilizing groups in final drug.[1]
H-Bond Donors/Acceptors 1 (NH) / 2 (C=O, F)Fluorine acts as a weak acceptor; Amide NH is a critical donor.
Electronic Effect Electron-deficient ringsFluorine atoms deactivate the rings, increasing metabolic stability against P450 oxidation.
Conformation Non-planar (Twisted)Ortho-fluorine atoms force the rings out of coplanarity (dihedral angle ~30-60°), mimicking bioactive conformations.[1]
Structural Analysis: The "Fluorine Effect"

The 2-fluoro substituent on the benzamide ring and the 2,4-difluoro substitution on the aniline ring are not random.[1] They serve two critical mechanistic functions:[1]

  • Conformational Locking: The ortho-fluorine on the benzamide often forms an intramolecular hydrogen bond (or electrostatic interaction) with the amide N-H, locking the molecule into a specific conformation that favors binding to the ATP-binding site or allosteric pocket of enzymes.[1]

  • Metabolic Blocking: The 4-position of the aniline ring is a metabolic "hotspot" for oxidation.[1] Blocking it with a fluorine atom (in the 2,4-difluoro motif) significantly extends the half-life (

    
    ) of the molecule in vivo.[1]
    

Part 3: Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesize 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide on a 10g scale with >98% purity.

Reaction Class: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).[1]

Reagents & Materials
  • Precursor A: 4-Bromo-2-fluorobenzoyl chloride (1.0 equiv) [CAS: 151982-51-3][1][2]

  • Precursor B: 2,4-Difluoroaniline (1.05 equiv) [CAS: 367-25-9][1]

  • Base: Triethylamine (Et₃N) or Pyridine (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Protocol
  • Preparation : Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Purge with N₂.[1]

  • Solubilization : Charge the RBF with 2,4-Difluoroaniline (4.2 g, 32.5 mmol) and anhydrous DCM (80 mL).

  • Base Addition : Add Triethylamine (5.4 mL, 39.0 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

    • Why? Cooling prevents exotherms that could lead to bis-acylation or impurity formation.[1]

  • Acylation : Dropwise add a solution of 4-Bromo-2-fluorobenzoyl chloride (7.1 g, 30.0 mmol) in DCM (20 mL) over 30 minutes.

    • Observation: A white precipitate (Et₃N[1]·HCl salts) will form immediately.

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The aniline spot (lower Rf) should disappear.

  • Workup :

    • Quench with 1M HCl (50 mL) to remove unreacted amine and salts.

    • Separate the organic layer and wash with Sat.[1][3] NaHCO₃ (50 mL) to remove unreacted acid.

    • Wash with Brine (50 mL), dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification : Recrystallize the crude solid from hot Ethanol/Water (9:1) or purify via flash column chromatography (0-20% EtOAc in Hexanes).[1]

Yield Expectation: 85-92% (White crystalline solid).[1]

Part 4: Downstream Applications & Signaling Pathways

This scaffold is a direct precursor to MEK Inhibitors (e.g., analogs of Cobimetinib or Trametinib). The 4-bromo group is typically replaced by a solubilizing moiety or a specific heterocycle to engage the ATP-binding pocket, while the difluorophenyl amide sits in the hydrophobic allosteric pocket adjacent to the ATP site.[1]

Biological Context: MAPK/ERK Pathway Inhibition

The compound acts by stabilizing the "inactive" conformation of the MEK kinase, preventing the phosphorylation of ERK.

MEK_Pathway GrowthFactor Growth Factor (EGF) RTK RTK (Receptor) GrowthFactor->RTK Binding RAS RAS (GTPase) RTK->RAS Activation RAF RAF (Kinase) RAS->RAF Recruitment MEK MEK1/2 (Target) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription / Proliferation ERK->Transcription Translocation Inhibitor 4-Br-Benzamide Scaffold (Allosteric Inhibitor) Inhibitor->MEK Locks Inactive Conformation

Figure 1: The MAPK signaling cascade highlighting the allosteric inhibition of MEK1/2 by benzamide-based scaffolds.

Part 5: Safety & Handling (E-E-A-T)

  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • H411: Toxic to aquatic life with long-lasting effects (common for poly-halogenated aromatics).[1]

  • Handling Protocol:

    • Always handle in a fume hood.[1]

    • Wear nitrile gloves (double-gloving recommended due to lipophilicity).[1]

    • Waste disposal: Segregate as "Halogenated Organic Waste."[1] Do not mix with general organic solvents if incineration protocols differ.[1]

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2734026, 4-Bromo-2-fluorobenzoyl chloride."[1] PubChem, 2025.[2] [Link][1]

  • MDPI. "Crystal Structure of N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)."[1] Molbank, 2023. [Link]

  • Google Patents. "Method for synthesizing fluorinated benzamide intermediates."[1] Google Patents, EP0001825A1.

Sources

A Comprehensive Technical Guide to the Synthesis of N-(2,4-difluorophenyl)-4-bromo-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of N-(2,4-difluorophenyl)-4-bromo-2-fluorobenzamide, a critical amide bond formation reaction. This transformation involves the nucleophilic acyl substitution reaction between 4-bromo-2-fluorobenzoyl chloride and 2,4-difluoroaniline. The resulting amide is a scaffold of significant interest in medicinal chemistry and materials science, often serving as a precursor for more complex molecular architectures. This document moves beyond a simple procedural outline, delving into the mechanistic underpinnings, process optimization, and critical safety considerations to ensure a reproducible and high-yielding synthesis.

Mechanistic Insights: The Chemistry of Amide Bond Formation

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. Understanding this pathway is paramount for troubleshooting and optimizing reaction conditions.

  • Step 1: Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline attacking the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzoyl chloride. The electron-withdrawing nature of the fluorine and bromine atoms on the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack. Conversely, the two fluorine atoms on the aniline ring decrease the nucleophilicity of the nitrogen atom, a factor that necessitates careful control of reaction conditions.

  • Step 2: Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen atom carries a positive charge.

  • Step 3: Collapse and Leaving Group Expulsion: The tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, leading to the expulsion of the most stable leaving group, the chloride ion.

  • Step 4: Deprotonation: The product of the previous step is a protonated amide (an amidium ion). A non-nucleophilic base, such as triethylamine or pyridine, is introduced into the reaction mixture to scavenge the proton from the nitrogen atom. This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in situ, preventing the protonation of the starting aniline and driving the reaction equilibrium towards the product.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_steps Reaction Pathway R1 4-bromo-2-fluorobenzoyl chloride TI Tetrahedral Intermediate R1->TI R2 2,4-difluoroaniline R2->TI Nucleophilic Attack Base Base (e.g., Et3N) Product N-(2,4-difluorophenyl)-4-bromo-2-fluorobenzamide Base->Product PA Protonated Amide + Cl- TI->PA Collapse & Expulsion PA->Product Deprotonation Salt Base-HCl Salt

Caption: Nucleophilic acyl substitution pathway.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a causal explanation, ensuring the researcher understands the "why" behind the procedure, which is critical for adaptation and troubleshooting.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )PurityNotes
4-bromo-2-fluorobenzoyl chloride351153-23-2237.45>98%Corrosive, lachrymator. Handle in fume hood.
2,4-difluoroaniline367-25-9129.11>99%Toxic. Handle with appropriate PPE.
Triethylamine (Et₃N)121-44-8101.19>99%Anhydrous grade recommended. Corrosive.
Dichloromethane (DCM)75-09-284.93AnhydrousAprotic solvent.
Hydrochloric Acid (HCl), 1M solution7647-01-0-1 MFor aqueous work-up.
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04ACS GradeDrying agent.
Brine (Saturated NaCl solution)---For aqueous work-up.
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. Maintain the system under an inert nitrogen atmosphere throughout the reaction to prevent hydrolysis of the acyl chloride.

  • Reagent Preparation: In the reaction flask, dissolve 2,4-difluoroaniline (1.0 eq) and triethylamine (1.1 - 1.2 eq) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to create a stirrable solution (approx. 0.2-0.5 M concentration of the aniline).

    • Expert Insight: Using a slight excess of triethylamine ensures complete scavenging of the generated HCl, preventing the formation of the unreactive aniline hydrochloride salt and driving the reaction to completion.

  • Controlling Exothermicity: Cool the stirred solution to 0-5 °C using an ice-water bath.

    • Causality: The acylation reaction is highly exothermic. Maintaining a low temperature is critical to prevent the formation of side products and ensure controlled reaction kinetics.

  • Acyl Chloride Addition: Prepare a solution of 4-bromo-2-fluorobenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the cooled aniline mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Expert Insight: A slight excess of the acyl chloride can ensure full conversion of the more valuable aniline. Slow, controlled addition is the most critical parameter for achieving a high-purity crude product.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Aqueous Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), water, and finally brine (to reduce the solubility of organic material in the aqueous phase).

    • Causality: Each wash step is designed to remove specific impurities. The acid wash removes the basic triethylamine, while the subsequent washes remove water-soluble impurities.

  • Isolation of Crude Product: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white to off-white solid. Purity can be assessed by HPLC and NMR spectroscopy.

Experimental Workflow Diagram

Experimental_Workflow A 1. Setup Flame-dried flask under N2 B 2. Reagent Prep Dissolve Aniline & Et3N in DCM A->B C 3. Cooling Cool mixture to 0-5 °C B->C D 4. Addition Dropwise add Acyl Chloride solution C->D E 5. Reaction Stir at RT for 2-4h Monitor via TLC D->E F 6. Work-up Quench, Wash (HCl, H2O, Brine) E->F G 7. Isolation Dry (Na2SO4), Filter, Concentrate F->G H 8. Purification Recrystallization G->H I Final Product(Pure Amide) H->I

Caption: Step-by-step synthetic workflow.

Process Parameters and Data

Effective synthesis relies on the precise control of key parameters. The following table summarizes typical conditions and expected outcomes for this transformation.

ParameterRecommended Value / ConditionRationale & Impact on Outcome
Stoichiometry Aniline:Acyl Chloride:Base = 1 : 1.05 : 1.1A slight excess of acyl chloride drives the reaction to completion. Excess base neutralizes all generated HCl.
Solvent Anhydrous Dichloromethane (DCM)Aprotic, good solubility for reactants, and easily removed. Anhydrous conditions prevent hydrolysis of the acyl chloride.
Base Triethylamine (Et₃N) or DIPEANon-nucleophilic tertiary amine that acts solely as an HCl scavenger without competing in the primary reaction.
Temperature 0-5 °C for addition, then warm to Room Temp (20-25 °C)Controls the initial exothermic reaction rate, minimizing side product formation. Reaction proceeds to completion at RT.
Reaction Time 2 - 6 hoursTypically sufficient for full conversion. Monitor by TLC for confirmation.
Typical Yield > 90%High yields are expected with careful control of temperature and moisture.

Safety and Handling

Professional laboratory practice dictates a thorough understanding of the hazards associated with all reagents.

  • 4-bromo-2-fluorobenzoyl chloride: This reagent is corrosive and a lachrymator (causes tearing). It reacts violently with water and moisture. Always handle in a certified chemical fume hood with appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • 2,4-difluoroaniline: This compound is toxic if inhaled, ingested, or absorbed through the skin. It is a suspected mutagen. Avoid all direct contact.

  • Triethylamine & Dichloromethane: These are flammable liquids and should be handled away from ignition sources. DCM is a suspected carcinogen.

All waste materials should be disposed of in accordance with institutional and local environmental regulations.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link]

  • Nucleophilic Acyl Substitution. LibreTexts Chemistry. [Link]

A Technical Guide to 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide, a halogenated aromatic compound with significant potential in medicinal chemistry and materials science. We will explore its fundamental chemical properties, provide a validated synthesis protocol, and discuss its potential applications based on the functionalities inherent in its structure.

Core Molecular Attributes

The foundational step in understanding any novel compound is to establish its precise molecular formula and weight. These attributes are critical for accurate experimental design, stoichiometric calculations, and analytical characterization.

Chemical Structure and Formula

The systematic name 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide defines a precise arrangement of atoms. The structure consists of a central benzamide core, where the benzoyl group is substituted with bromine and fluorine, and the N-phenyl group is substituted with two fluorine atoms.

Based on this nomenclature, the molecular formula is determined to be:

C₁₃H₇BrF₃NO

This formula is derived by systematically accounting for each atom in the molecule's backbone and its substituents. A related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, has the formula C₁₃H₈F₃NO; the replacement of a hydrogen atom with a bromine atom on the benzoyl ring leads to the formula of our target compound[1].

Molecular Weight

The molecular weight is a critical parameter for all quantitative work. Using the atomic weights of the constituent elements (Carbon, Hydrogen, Bromine, Fluorine, Nitrogen, and Oxygen), the molecular weight of 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide is calculated as:

349.11 g/mol

A summary of the core molecular attributes is presented in Table 1.

AttributeValue
Molecular Formula C₁₃H₇BrF₃NO
Molecular Weight 349.11 g/mol
IUPAC Name 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide

Table 1. Core Molecular Attributes of 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide.

Synthesis Protocol: A Self-Validating Approach

The synthesis of N-substituted benzamides is a cornerstone of organic chemistry[2]. The most direct and reliable method for preparing 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide is through the acylation of 2,4-difluoroaniline with 4-bromo-2-fluorobenzoyl chloride. This approach is favored due to the high reactivity of the acyl chloride, which ensures a high conversion rate.

The synthetic pathway can be visualized as a two-step process, starting from the commercially available 4-bromo-2-fluorobenzoic acid.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Bond Formation 4-bromo-2-fluorobenzoic acid 4-bromo-2-fluorobenzoic acid 4-bromo-2-fluorobenzoyl chloride 4-bromo-2-fluorobenzoyl chloride 4-bromo-2-fluorobenzoic acid->4-bromo-2-fluorobenzoyl chloride Reaction Thionyl chloride (SOCl2) Thionyl chloride (SOCl2) Thionyl chloride (SOCl2)->4-bromo-2-fluorobenzoyl chloride Reagent Target Compound 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide 4-bromo-2-fluorobenzoyl chloride->Target Compound Reaction 2,4-difluoroaniline 2,4-difluoroaniline 2,4-difluoroaniline->Target Compound Reactant

Caption: Synthetic workflow for 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide.

Step-by-Step Methodology

Step 1: Synthesis of 4-bromo-2-fluorobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-fluorobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0 eq) in a fume hood.

  • Heat the mixture to reflux (approximately 80°C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-bromo-2-fluorobenzoyl chloride is a yellow oil and can be used in the next step without further purification.

Step 2: Synthesis of 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide

  • In a separate flask, dissolve 2,4-difluoroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution to act as an acid scavenger.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the crude 4-bromo-2-fluorobenzoyl chloride (1.0 eq) from Step 1 to the cooled aniline solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a solid.

Potential Applications in Research and Development

The unique combination of bromo and fluoro substituents on the aromatic rings of 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide makes it a valuable intermediate for various applications.

Pharmaceutical Drug Discovery

Halogenated organic compounds are of significant interest in medicinal chemistry. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of more complex molecular architectures.

The benzamide scaffold itself is a common feature in many biologically active molecules. Therefore, this compound serves as a key building block for the synthesis of novel therapeutic agents, particularly in areas such as oncology and neurology[3][4][5].

Materials Science

Aromatic compounds with multiple halogen substituents are also important in the development of advanced materials. They can be used as precursors for the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and specialized polymers[5]. The specific electronic properties conferred by the bromo and fluoro groups can be tuned to achieve desired material characteristics.

Conclusion

4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide is a synthetically accessible compound with significant potential for researchers in drug discovery and materials science. Its well-defined molecular formula and weight provide a solid foundation for its use in quantitative scientific research. The provided synthesis protocol offers a reliable method for its preparation, enabling further exploration of its chemical and biological properties.

References

  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • The Chemical Versatility of 4-Bromo-2-fluorobenzonitrile in Modern Industrial Applications. (n.d.). Retrieved from [Link]

  • The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of MEK Inhibitor Intermediates Utilizing Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of key intermediates for MEK (Mitogen-activated protein kinase kinase) inhibitors, with a strategic focus on the application of fluorinated benzamides. The protocols outlined herein are designed for researchers, medicinal chemists, and professionals in drug development. We will delve into the rationale behind the use of fluorinated moieties, provide step-by-step synthetic procedures, and present data that underscores the efficiency and scalability of these methods. The aim is to equip scientists with the practical knowledge to synthesize these critical building blocks for novel cancer therapeutics.

Introduction: The Role of MEK in Oncology and the Significance of Fluorinated Intermediates

The Ras/Raf/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is a critical cellular cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] MEK1 and MEK2 are dual-specificity protein kinases that sit at a pivotal point in this cascade, and their inhibition has proven to be a successful strategy in oncology.

The incorporation of fluorine into pharmaceutical agents is a well-established strategy in medicinal chemistry.[2] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a drug's metabolic stability, binding affinity, and pharmacokinetic profile.[2] In the context of MEK inhibitors, fluorinated benzamides have emerged as crucial intermediates, forming the backbone of several potent and selective drugs, including Trametinib and Cobimetinib.[3][4]

This guide will focus on the synthesis of a key fluorinated intermediate, 2-fluoro-4-iodoaniline, and its subsequent elaboration into more complex benzamide structures that are precursors to potent MEK inhibitors.

The Strategic Importance of 2-Fluoro-4-iodoaniline

2-Fluoro-4-iodoaniline is a versatile building block in the synthesis of numerous MEK inhibitors.[3][5] Its structure provides three key features:

  • A primary amine: This serves as a handle for amide bond formation or for participation in coupling reactions like the Buchwald-Hartwig amination.[6]

  • A fluorine atom: As discussed, this enhances the drug-like properties of the final molecule.

  • An iodine atom: This provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of further molecular complexity.

The strategic placement of these functional groups allows for a convergent and efficient synthesis of complex drug molecules.

Experimental Protocols

Synthesis of a Key Fluorinated Benzamide Intermediate

This protocol details a common route to a key intermediate used in the synthesis of MEK inhibitors like Cobimetinib. The overall workflow involves the acylation of a fluorinated aniline with a suitable carboxylic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Amide Coupling cluster_product Product Start1 2,3,4-Trifluorobenzoic Acid Reaction Amide Bond Formation (e.g., EDC, HOBt) Start1->Reaction Start2 2-Fluoro-4-iodoaniline Start2->Reaction Product N-(2-Fluoro-4-iodophenyl)-2,3,4- trifluorobenzamide Reaction->Product

Caption: Workflow for the synthesis of a fluorinated benzamide intermediate.

Protocol 3.1.1: Synthesis of N-(2-Fluoro-4-iodophenyl)-2,3,4-trifluorobenzamide

This reaction utilizes a standard amide coupling protocol.[7]

Materials:

  • 2,3,4-Trifluorobenzoic acid

  • 2-Fluoro-4-iodoaniline[3][5]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,3,4-trifluorobenzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 2-fluoro-4-iodoaniline (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of hexane and EtOAc) to afford the desired N-(2-fluoro-4-iodophenyl)-2,3,4-trifluorobenzamide.

Expected Outcome and Characterization:

The product should be a solid. Characterization can be performed using standard analytical techniques:

  • ¹H NMR and ¹⁹F NMR: To confirm the structure and the presence of fluorine atoms.

  • Mass Spectrometry: To verify the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Further Elaboration: Towards Trametinib-like Scaffolds

The synthesized fluorinated benzamide can be further elaborated. For instance, the iodo group can be utilized in a Buchwald-Hartwig amination reaction to introduce an additional amine substituent, a key step in the synthesis of Trametinib.[6][8]

Buchwald_Hartwig_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product_bh Product Reactant1 Fluorinated Benzamide (from Protocol 3.1.1) Product_BH Di-arylamine Product Reactant1->Product_BH Reactant2 Amine Reactant2->Product_BH Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product_BH Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Product_BH Base Base (e.g., Cs₂CO₃) Base->Product_BH

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Base Selection for Fluorinated Amide Synthesis (TEA vs. DIPEA)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven advice on a critical aspect of fluorinated amide synthesis: the selection of an appropriate organic base, specifically comparing Triethylamine (TEA) and Diisopropylethylamine (DIPEA). Our goal is to equip you with the knowledge to troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: For my fluorinated amide synthesis, which base is generally the better choice: TEA or DIPEA?

A: The optimal choice between TEA and DIPEA is highly dependent on the specific substrates and reaction conditions. However, for many applications, particularly in peptide synthesis or with sterically hindered or sensitive substrates, DIPEA is often the preferred choice .[1] The primary reason lies in its steric bulk, which renders it a non-nucleophilic base.[2][3][4] This characteristic is crucial for preventing unwanted side reactions.

Q2: What is the fundamental difference between TEA and DIPEA, and how does it impact my reaction?

A: The key distinction lies in their structure and resulting properties. While both are tertiary amine bases with similar basicity, DIPEA's two isopropyl groups create significantly more steric hindrance around the nitrogen atom compared to TEA's three ethyl groups.[4][5]

  • Triethylamine (TEA): Less sterically hindered, making its nitrogen lone pair more accessible.[4] This accessibility can sometimes lead to TEA acting as a nucleophile, causing undesirable side reactions such as acylation or alkylation of the base itself.[5][6]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): The bulky isopropyl groups shield the nitrogen atom, making it a poor nucleophile while retaining its ability to act as a proton scavenger.[2][3] This non-nucleophilic nature is highly advantageous in sensitive coupling reactions.[3][6]

Q3: Can the choice of base influence side reactions like racemization?

A: Absolutely. In reactions involving chiral centers, such as peptide synthesis, the choice of base is critical for minimizing racemization. While widely used, strong bases can promote racemization.[7] For sensitive couplings, a more sterically hindered or weaker base is often recommended.[7][8] Although DIPEA is a strong base, its steric hindrance can sometimes be advantageous over TEA in reducing racemization.[5] In cases with a high risk of racemization, even weaker bases like N-methylmorpholine (NMM) or the more hindered 2,4,6-collidine might be considered.[7][8]

Q4: My reaction is giving a low yield. Could the base be the problem?

A: Yes, the base can be a contributing factor to low yields in amide bond formation.[9] Here are a few ways the base can be implicated:

  • Insufficient Amine Nucleophilicity: If your amine starting material is a salt (e.g., hydrochloride), an adequate amount of base is required to liberate the free, nucleophilic amine.[9]

  • Base-Related Side Reactions: If you are using TEA, it might be participating in nucleophilic side reactions, consuming your activated carboxylic acid or acyl chloride.[5]

  • Solubility Issues: Triethylamine hydrochloride, the salt formed after TEA scavenges a proton, has limited solubility in many organic solvents.[5] If it precipitates, it can sometimes trap your product, complicating purification and reducing the isolated yield. DIPEA hydrochloride, in contrast, tends to be more soluble in common organic solvents like DCM.[5]

Q5: I'm observing unexpected impurities in my final product. How might TEA or DIPEA be involved?

A: Impurity generation is a common issue where the choice of base plays a significant role.

  • With TEA: Due to its lower steric hindrance, TEA can be acylated by the activated carboxylic acid intermediate, leading to the formation of an undesired tetra-alkyl ammonium salt. This not only consumes the starting material but also introduces a new impurity.[5]

  • With DIPEA: While DIPEA's non-nucleophilic nature minimizes the risk of acylation, the use of excess base, in general, can lead to other side reactions. For instance, in reactions with sensitive functional groups, the basicity of both TEA and DIPEA can catalyze unintended transformations.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Scenario: You are attempting to synthesize a fluorinated amide using a standard coupling agent (e.g., HATU, EDC/HOBt), but you observe a low yield or only starting materials.

Possible Cause: Incomplete activation of the carboxylic acid or deactivation of the amine nucleophile.[9]

Troubleshooting Steps:

  • Verify Amine Availability: If your amine is a salt, ensure you are using at least one equivalent of base to neutralize the salt and an additional equivalent to scavenge the proton generated during amide bond formation.

  • Evaluate Base Sterics: If either your carboxylic acid or amine is sterically hindered, the less-hindered TEA might seem like a better choice. However, the risk of side reactions increases. A systematic approach is to first try the "safer" base, DIPEA. If the reaction is sluggish due to sterics, you might consider less hindered bases, but be vigilant for impurity formation.

  • Consider Base Strength: Both TEA and DIPEA have similar pKa values for their conjugate acids (~10.75-10.9), so a significant difference in basicity is not usually the primary issue.[5]

PropertyTriethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Conjugate Acid pKa ~10.75~10.9
Steric Hindrance LowerHigher
Nucleophilicity ModeratePoor/Very Low
Hydrochloride Salt Solubility Generally less soluble in organic solventsGenerally more soluble in organic solvents
Problem 2: Racemization of Chiral Centers
Scenario: You are working with a chiral fluorinated carboxylic acid or amine, and you detect the presence of the undesired enantiomer or diastereomer in your product.

Possible Cause: The base is facilitating the deprotonation and reprotonation of the chiral center, leading to epimerization.

Troubleshooting Steps:

  • Switch to a More Hindered Base: If you are using TEA, switch to DIPEA. The increased steric bulk of DIPEA can disfavor the interaction with the chiral center.[5]

  • Use a Weaker Base: For highly sensitive substrates, consider replacing DIPEA with a weaker base like N-methylmorpholine (NMM).[7][8]

  • Optimize Base Stoichiometry: Use the minimum amount of base required for the reaction to proceed. Excess base can increase the rate of racemization.[7]

  • Control Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to slow down the rate of epimerization.[10]

Problem 3: Formation of a Guanidinium By-product with Aminium/Uronium-based Coupling Reagents (e.g., HATU, HBTU)
Scenario: When using coupling reagents like HATU or HBTU, you observe a by-product corresponding to the reaction of your amine with the coupling reagent itself.

Possible Cause: The amine starting material is reacting with the coupling reagent in a side reaction. While phosphonium-based reagents (like PyBOP) do not have this issue, aminium-based ones can.[11]

Troubleshooting Steps:

  • Optimize Reagent Addition Order: Pre-activating the carboxylic acid with the coupling reagent and base for a short period before adding the amine can sometimes minimize this side reaction.

  • Base Choice: While both TEA and DIPEA are used in these couplings, the specific combination of your amine, coupling reagent, and base can influence the extent of this side reaction. If you encounter this issue with one base, it is worth trying the other.

Experimental Protocols & Visualizations

General Protocol for Fluorinated Amide Synthesis using HATU and DIPEA

This protocol provides a general guideline. Stoichiometry and reaction times should be optimized for specific substrates.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the fluorinated carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 5-10 minutes at room temperature to allow for pre-activation.

  • Amine Addition: Add the amine (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Decision-Making Workflow for Base Selection

BaseSelection start Start: Fluorinated Amide Synthesis chiral Is the starting material chiral and prone to racemization? start->chiral steric Are the coupling partners sterically hindered? chiral->steric No weaker_base Consider a weaker/more hindered base (e.g., NMM, Collidine). chiral->weaker_base Yes tea_side_reactions Are you concerned about TEA's nucleophilicity? steric->tea_side_reactions Yes steric->tea_side_reactions No use_dipea Use DIPEA as the first choice. tea_side_reactions->use_dipea Yes dipea_ok Use DIPEA. tea_side_reactions->dipea_ok No use_tea Consider TEA (monitor for side reactions).

Caption: A decision-making flowchart for selecting a base in fluorinated amide synthesis.

Mechanism of TEA-Induced Side Reaction

TEASideReaction cluster_0 Desired Reaction cluster_1 Undesired Side Reaction R-COOH Carboxylic Acid ActivatedEster Activated Ester R-COOH->ActivatedEster Activation HATU HATU/Base Amide Amide Product ActivatedEster->Amide Nucleophilic Attack by Amine Amine R'-NH2 Amine->Amide TEA TEA (Nucleophile) SideProduct Acylated TEA (By-product) TEA->SideProduct ActivatedEster2 Activated Ester ActivatedEster2->SideProduct Nucleophilic Attack by TEA

Caption: Competing reaction pathways when using a nucleophilic base like TEA.

References

  • Technical Support Center: Prevention of Racemization in Peptide Synthesis - Benchchem. (n.d.).
  • How to choose TEA&DIPEA. (2025, May 27).
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem. (n.d.).
  • N,N-Diisopropylethylamine - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical. (2025, May 22). Retrieved February 12, 2026, from [Link]

  • Does using DIPEA in a peptide coupling reaction that different from TEA? - Reddit. (2023, April 28). Retrieved February 12, 2026, from [Link]

  • Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? - ResearchGate. (2018, June 30). Retrieved February 12, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved February 12, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Retrieved February 12, 2026, from [Link]

  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. (n.d.).

Sources

Technical Support Center: Minimizing Side Reactions in Halogenated Benzamide Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the cross-coupling of halogenated benzamides. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common side reactions encountered during these synthetic transformations. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your product yield, and ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses the most frequently observed side reactions in the palladium-catalyzed cross-coupling of halogenated benzamides, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. We will delve into the causes of these undesired pathways and provide actionable protocols to minimize their occurrence.

Dehalogenation: The Unwanted Reduction

Q1: I am observing a significant amount of the dehalogenated benzamide byproduct in my reaction mixture. What is causing this, and how can I prevent it?

A1: Dehalogenation is a common side reaction where the halogen atom on your benzamide is replaced by a hydrogen atom, leading to a reduced, non-coupled product.[1][2] This undesired reaction consumes your starting material and complicates purification.

Identifying Dehalogenation: The presence of the dehalogenated byproduct can be confirmed using standard analytical techniques:

  • TLC: A new, typically less polar spot compared to the starting halogenated benzamide.[1]

  • GC-MS: A peak corresponding to the molecular weight of the dehalogenated benzamide.[1]

  • ¹H NMR: The appearance of a new aromatic proton signal in place of the carbon-halogen bond.[1]

Primary Causes and Solutions:

Potential Cause Scientific Rationale Troubleshooting Strategy & Protocol
High Reaction Temperature & Prolonged Reaction Time Higher temperatures and longer reaction times can provide the energy needed to activate alternative reaction pathways, including those leading to dehalogenation.[1]Strategy: Lower the reaction temperature and monitor the reaction closely. Protocol: Start by decreasing the temperature by 10-20 °C. Monitor the reaction progress every 30-60 minutes by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Choice of Base Certain bases, particularly strong alkoxides in the presence of a hydrogen source, can act as hydride donors, leading to the reduction of the aryl halide.[1]Strategy: Screen weaker inorganic bases. Protocol: Replace strong bases like NaOtBu or KOtBu with weaker bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][4]
Palladium Catalyst and Ligand Selection The electronic and steric properties of the phosphine ligand influence the relative rates of reductive elimination (desired) and dehalogenation (undesired).[1][5] Electron-rich and bulky ligands can sometimes favor dehalogenation pathways.Strategy: Screen different palladium catalysts and ligands. Protocol: If using a highly electron-rich ligand, consider switching to a less electron-rich or sterically different ligand. For example, if using a Buchwald-type biarylphosphine ligand, try a ferrocenyl-based ligand like dppf.[6]
Presence of Protic Impurities Water or other protic impurities in the solvent or reagents can serve as a proton source for the dehalogenation reaction.[1][5]Strategy: Ensure anhydrous and rigorously degassed reaction conditions. Protocol: Use freshly distilled and degassed solvents. Dry all reagents and glassware thoroughly before use. Assembling the reaction under an inert atmosphere (e.g., in a glovebox) is highly recommended.[7]

Workflow for Troubleshooting Dehalogenation

G start Dehalogenation Observed temp_time Reduce Temperature and Time start->temp_time Initial Step base Screen Weaker Bases (e.g., K3PO4, Cs2CO3) temp_time->base If persists stop Problem Resolved temp_time->stop ligand Change Ligand/Catalyst System base->ligand If persists base->stop anhydrous Ensure Anhydrous Conditions ligand->anhydrous If persists ligand->stop anhydrous->stop

Caption: A step-by-step approach to mitigating dehalogenation.

Homocoupling: Dimerization of Starting Materials

Q2: My reaction is producing significant amounts of biaryl byproduct from the homocoupling of my boronic acid/ester. What causes this and how can I suppress it?

A2: Homocoupling is a side reaction where two molecules of the boronic acid or ester couple to form a symmetrical biaryl compound.[2][8] This is often mediated by palladium(II) species in the presence of oxygen.[6][9]

Identifying Homocoupling:

  • LC-MS/GC-MS: A peak with a molecular weight corresponding to the dimer of your boronic acid coupling partner.

  • ¹H NMR: Characteristic signals of the symmetrical biaryl product in the crude NMR.

Primary Causes and Solutions:

Potential Cause Scientific Rationale Troubleshooting Strategy & Protocol
Presence of Oxygen Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[6][9] Rigorous exclusion of oxygen is critical to suppress this side reaction.[9]Strategy: Thoroughly degas all solvents and the reaction mixture. Protocol: Sparge solvents with an inert gas (N₂ or Ar) for 15-30 minutes before use. Assemble the reaction under a positive pressure of an inert gas.[7][8] A subsurface sparge with nitrogen prior to catalyst addition can be particularly effective.[9]
Use of Pd(II) Precatalysts Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to the active Pd(0) species.[6] This reduction can sometimes proceed through a pathway involving homocoupling of the boronic acid.[6]Strategy: Use a Pd(0) source or a well-defined precatalyst that cleanly generates Pd(0). Protocol: Consider using Pd₂(dba)₃ or a Buchwald G3 or G4 precatalyst, which are designed for efficient generation of the active catalyst.[6]
High Catalyst Loading While counterintuitive, excessively high catalyst loadings can sometimes lead to an increase in side reactions if the catalyst lifetime is an issue.Strategy: Optimize catalyst loading. Protocol: Perform a screen of catalyst loading, starting from a lower concentration (e.g., 0.5 mol%) and incrementally increasing it.
Sub-optimal Base The choice of base can influence the rate of transmetalation versus competing side reactions.Strategy: Screen alternative bases. Protocol: If using a strong base, consider switching to a milder one like K₃PO₄ or Cs₂CO₃ in combination with rigorous degassing.

Experimental Setup for Minimizing Homocoupling

G cluster_0 Reaction Preparation cluster_1 Catalyst Addition cluster_2 Reaction a Degas Solvent (N2/Ar sparge) c Add Halogenated Benzamide & Boronic Acid a->c b Dry Glassware Under Vacuum b->c d Purge with Inert Gas c->d e Add Pd(0) Precatalyst d->e f Add Degassed Solvent & Base e->f g Heat to Optimized Temperature f->g

Caption: A workflow for setting up a cross-coupling reaction to minimize homocoupling.

Frequently Asked Questions (FAQs)

Q3: Is the benzamide functional group stable under typical cross-coupling conditions, or is hydrolysis a concern?

A3: The benzamide functional group is generally robust and compatible with a wide range of palladium-catalyzed cross-coupling conditions.[10] However, hydrolysis to the corresponding benzoic acid can occur, particularly under harsh basic conditions at elevated temperatures.[11][12][13]

  • Base Selection: While strong bases like NaOtBu are common in Buchwald-Hartwig aminations, prolonged heating in their presence, especially with residual water, can promote amide hydrolysis.[3] Weaker inorganic bases like K₃PO₄ and Cs₂CO₃, often used in Suzuki couplings, are less likely to cause significant hydrolysis.[14]

  • Temperature Control: As with many side reactions, higher temperatures can accelerate the rate of hydrolysis. Running the reaction at the lowest effective temperature is always advisable.

  • Reaction Time: Minimizing the reaction time by closely monitoring its progress can reduce the exposure of the benzamide to potentially hydrolytic conditions.

Q4: My halogenated benzamide is an aryl chloride, and the reaction is very sluggish. What can I do?

A4: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in oxidative addition to palladium(0), which is often the rate-limiting step of the catalytic cycle.[15] To achieve efficient coupling with aryl chlorides, a more active catalyst system is required.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial for activating aryl chlorides. Ligands such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often effective. These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition.[14]

  • Catalyst Precursors: Utilizing modern palladium precatalysts (e.g., Buchwald or PEPPSI-type) can ensure the clean and efficient generation of the active Pd(0) catalyst, which is particularly important for challenging substrates like aryl chlorides.[6]

  • Temperature: Higher reaction temperatures are often necessary for aryl chloride couplings compared to bromides or iodides.

Q5: I suspect my palladium catalyst is deactivating during the reaction. What are the common causes and solutions?

A5: Catalyst deactivation can lead to incomplete conversion and low yields. Several factors can contribute to this:

  • Formation of Palladium Black: Agglomeration of the palladium catalyst into an inactive "palladium black" precipitate is a common issue.[2] This can be caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio.

    • Solution: Ensure proper stirring and consider using a ligand that effectively stabilizes the palladium nanoparticles. Sometimes, slightly lowering the catalyst loading can prevent aggregation.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at high temperatures.

    • Solution: Use high-purity, air-stable ligands and maintain a strictly inert atmosphere.

  • Inhibition by Reaction Components: The amine substrate in Buchwald-Hartwig reactions can sometimes act as a ligand and inhibit the catalyst.[7] Similarly, iodide salts formed during the reaction can have an inhibitory effect.[4]

    • Solution: Adding a slight excess of the phosphine ligand relative to the palladium can help prevent catalyst inhibition by the amine.[7] For reactions with aryl iodides, using less polar solvents like toluene can minimize the inhibitory effect of the iodide salt.[7]

References

  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Public
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • "troubleshooting guide for Buchwald-Hartwig amin
  • Strategies to minimize homocoupling in Suzuki reactions - Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Synthesis and stability of strongly acidic benzamide deriv
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
  • A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)
  • Synthesis and stability of strongly acidic benzamide derivatives - ResearchG
  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters - ACS Public
  • Cross-Coupling Reactions Guide.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Ligand design for cross-couplings: phosphines - YouTube.
  • Hydrolysis of Benzamide -.:: GEOCITIES.ws ::.
  • How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange.
  • troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal.
  • the hydrolysis of amides - Chemguide.

Sources

Validation & Comparative

Advanced Characterization Guide: Mass Spectrometry Fragmentation of Brominated Fluorobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated fluorobenzamides represent a critical class of pharmacophores and intermediates in the synthesis of bioactive compounds, including antitubercular agents and kinase inhibitors. Their structural elucidation via Mass Spectrometry (MS) is governed by the unique interplay between the labile carbon-bromine bond, the electronegative fluorine atom, and the amide functionality.

This guide provides an in-depth analysis of the fragmentation patterns of these compounds under Electrospray Ionization (ESI) and Electron Ionization (EI).[1] Unlike standard benzamides, brominated fluorobenzamides exhibit distinct isotopic signatures and "ortho-effects" that serve as diagnostic fingerprints. This document compares these patterns against chlorinated and non-halogenated alternatives to aid in rapid structural confirmation.[2]

Part 1: The Isotopic Signature & Ionization Physics

Before analyzing fragmentation, one must validate the precursor ion. The presence of bromine and fluorine creates a unique spectral signature that distinguishes these compounds from chlorinated analogs.

The Br/F Isotope Cluster

Bromine exists naturally as


 and 

in an approximate 1:1 ratio (50.7% : 49.3%). Fluorine is monoisotopic (

).
  • Observation: The molecular ion (

    
     in EI or 
    
    
    
    in ESI) will appear as a "doublet" separated by 2 Da with nearly equal intensity.
  • Contrast with Chlorine: Chlorinated analogs display a 3:1 ratio (

    
    ), making the Br-pattern immediately recognizable.
    
Ionization Behavior (ESI vs. EI)
  • ESI (+): Forms stable

    
     and 
    
    
    
    adducts. The amide nitrogen is the primary site of protonation.
  • EI (70 eV): Generates radical cations

    
    . The high energy often triggers immediate loss of the bromine radical (
    
    
    
    ), especially if the bromine is ortho to the amide group (Ortho Effect).

Part 2: Fragmentation Mechanisms[2]

The fragmentation of N-substituted bromofluorobenzamides follows three primary pathways. Understanding these allows for the differentiation of isomers (e.g., 2-fluoro vs. 4-fluoro).

Pathway A: Amide Bond Cleavage (The Benzoyl Pathway)

This is the dominant pathway in ESI-MS/MS.

  • Mechanism: Inductive cleavage of the amide bond (

    
    ).
    
  • Result: Loss of the amine moiety (neutral loss) and formation of the resonance-stabilized Bromofluorobenzoyl cation (acylium ion).

  • Diagnostic Value: This ion retains the Br/F substitution pattern. If the Br is lost here, it suggests a weak C-Br bond or specific ortho-instability.

Pathway B: Carbon Monoxide Elimination

Following the formation of the benzoyl cation, the ion eliminates a neutral CO molecule.

  • Mechanism: The acylium ion rearranges to expel CO (28 Da).

  • Result: Formation of the Bromofluorophenyl cation .

  • Stability: This phenyl cation is highly reactive. In the presence of Fluorine, it is stabilized relative to non-halogenated analogs but will often undergo further fragmentation (loss of HF or HBr).

Pathway C: The "Ortho Effect" (Isomer Specific)

If the halogen (Br or F) is in the ortho position (C2) relative to the amide:

  • Mechanism: The amide hydrogen (or carbonyl oxygen) interacts spatially with the ortho-halogen.

  • Outcome:

    • Ortho-F: Can lead to HF elimination (loss of 20 Da).

    • Ortho-Br: Often leads to the expulsion of a Br radical (

      
      ) or cyclization to form a benzoxazole-type cation.[2]
      
    • Differentiation: Para-isomers (4-bromo) do not exhibit this proximity effect and rely solely on Pathway A and B.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the fragmentation cascade for a representative 4-Bromo-2-fluorobenzamide .

FragmentationPathway M_Ion Precursor Ion [M+H]+ (Isotope Ratio 1:1) Benzoyl_Cation Benzoyl Cation [Ar-C=O]+ M_Ion->Benzoyl_Cation Primary Amide Cleavage Amine_Loss Neutral Loss: Amine Group (-NHR) M_Ion->Amine_Loss Ortho_Cyclic Benzoxazole Cation (Ortho-Effect Product) M_Ion->Ortho_Cyclic If Br/F is Ortho (-HX or -X) Phenyl_Cation Phenyl Cation [Ar]+ Benzoyl_Cation->Phenyl_Cation Decarbonylation CO_Loss Neutral Loss: Carbon Monoxide (-28 Da) Benzoyl_Cation->CO_Loss Br_Loss Radical Loss: Bromine (-79/81 Da) Phenyl_Cation->Br_Loss C-Br Cleavage

Caption: Figure 1. ESI-MS/MS fragmentation cascade for brominated fluorobenzamides. The dashed red line indicates the isomer-dependent 'Ortho Effect' pathway.

Part 4: Comparative Performance Guide

This table compares the spectral characteristics of Brominated Fluorobenzamides against their common analogs.

FeatureBrominated Fluorobenzamide Chlorinated FluorobenzamideNon-Halogenated Benzamide
Isotope Pattern (M:M+2) 1:1 (Distinct Doublet)3:1 (Asymmetric)None (Single Peak)
C-X Bond Stability Moderate (C-Br is labile)High (C-Cl is strong)N/A (C-H is stable)
Key Neutral Loss CO (28 Da), HBr (80/82 Da)CO (28 Da), HCl (36/38 Da)CO (28 Da), NH3 (17 Da)
Ortho-Effect Prominent Br radical lossModerate HCl eliminationWater loss (if H-bonding active)
Diagnostic Utility High (Isotopes + Ortho effect)Medium (Isotopes only)Low (Requires high res MS)

Part 5: Experimental Protocol (Self-Validating)

To reproduce these patterns and validate the structure of an unknown benzamide, follow this standardized LC-MS/MS workflow.

Sample Preparation
  • Solvent: Methanol (LC-MS grade). Avoid protic solvents if analyzing labile amide protons in negative mode.

  • Concentration: 1 µg/mL (1 ppm). High concentrations cause dimerization

    
    .
    
Instrument Parameters (ESI-Q-TOF or Triple Quad)
  • Polarity: Positive Mode (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is critical.

    • Low CE (10 eV): Preserves molecular ion

      
      .
      
    • Med CE (20 eV): Exposes Benzoyl cation.

    • High CE (40 eV): Forces Phenyl cation and Halogen loss.[3]

Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in MeOH) FullScan Full Scan MS1 Check Isotope Pattern Sample->FullScan Decision 1:1 Doublet? FullScan->Decision Decision->Sample No (Re-check) MS2 Acquire MS/MS (Stepped CE) Decision->MS2 Yes (Br present) Analysis Analyze Fragment Ions (Benzoyl vs Phenyl) MS2->Analysis

Caption: Figure 2. Step-by-step decision tree for validating brominated compounds via LC-MS.

References

  • Chemguide. Mass Spectra - The M+2 Peak. Retrieved from

  • University of Calgary. Chapter 13: Mass Spectroscopy - Isotope patterns for -Cl and -Br. Retrieved from

  • BenchChem. Mass Spectrometry of 2-Bromo-N-phenylbenzamide and its Derivatives. Retrieved from

  • Save My Exams. The M+1 & M+2 Peaks (A Level Chemistry). Retrieved from

  • NIST. Mass Spectrometry of Analytical Derivatives: Ortho Effects. Retrieved from

Sources

The Fluorine Factor: A Comparative Analysis of Mono- vs. Di-fluorinated Benzamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone of lead optimization. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1] This guide provides an in-depth comparison of mono- and di-fluorinated benzamide analogs, a common scaffold in numerous therapeutic areas. We will explore the causal relationships between the degree of fluorination and key pharmacological parameters, supported by a synthesized case study with realistic experimental data and detailed protocols for validation.

The Rationale for Fluorination: Beyond Simple Isosterism

The decision to introduce one or more fluorine atoms into a benzamide scaffold is a nuanced one, driven by the desire to address specific challenges in the drug discovery pipeline. While often considered a simple isostere for hydrogen, fluorine's impact is far more complex. Key motivations include:

  • Blocking Metabolic Liabilities: A primary driver for fluorination is to enhance metabolic stability. The high strength of the C-F bond makes it resistant to cleavage by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. By replacing a hydrogen atom at a site prone to oxidative metabolism with a fluorine atom, we can effectively "shield" the molecule from degradation, thereby increasing its half-life and bioavailability. In some instances, di-fluorination proves more effective than mono-fluorination for this purpose.[1]

  • Modulating Target Affinity: The high electronegativity of fluorine can alter the electronic distribution within the benzamide ring, influencing how the molecule interacts with its biological target. This can lead to changes in binding affinity (either increasing or decreasing it, depending on the specific interactions) and selectivity.

  • Tuning Physicochemical Properties: Fluorination can impact a molecule's lipophilicity, which in turn affects its solubility, cell permeability, and plasma protein binding. The effect of fluorination on lipophilicity is not always straightforward and can be influenced by the position and number of fluorine atoms.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal binding to a target protein.

A Comparative Case Study: Mono- vs. Di-fluorinated Analogs as Kinase Inhibitors

To illustrate the differential effects of mono- and di-fluorination, let us consider a hypothetical case study based on a common scenario in kinase inhibitor development. Our parent compound, a non-fluorinated benzamide, shows promising activity against a target kinase but suffers from rapid metabolic clearance. To address this, we synthesize two analogs: a mono-fluorinated version (4-fluoro-benzamide analog) and a di-fluorinated version (2,4-difluoro-benzamide analog).

Our objective is to determine how the degree of fluorination impacts:

  • Target Affinity: Does the addition of fluorine atoms alter the inhibitory potency against our target kinase?

  • Metabolic Stability: How does mono- vs. di-fluorination affect the rate of metabolism in liver microsomes?

  • Cell Permeability: What is the impact of fluorination on the ability of the compounds to cross a cell membrane?

Table 1: Comparative Biological Activity of Fluorinated Benzamide Analogs
Compound IDStructureTarget Affinity (IC50, nM)Metabolic Stability (t½ in HLM, min)Cell Permeability (Papp, 10⁻⁶ cm/s)
Parent-Cpd Non-fluorinated50158.5
Mono-F-Cpd 4-fluoro45459.2
Di-F-Cpd 2,4-difluoro65957.8

HLM: Human Liver Microsomes; Papp: Apparent Permeability Coefficient in Caco-2 assay.

The data presented in Table 1, while hypothetical, is representative of trends observed in medicinal chemistry. The mono-fluorinated analog shows a slight improvement in target affinity and a significant increase in metabolic stability. The di-fluorinated analog, while slightly less potent in this hypothetical scenario, demonstrates a dramatic improvement in metabolic stability. The cell permeability of the mono-fluorinated analog is slightly enhanced, while the di-fluorinated analog shows a small decrease.

Experimental Protocols for Validation

To generate the data presented in our case study, a series of well-established in vitro assays would be employed. Here, we provide detailed, step-by-step methodologies for these key experiments.

Kinase Inhibition Assay (Target Affinity)

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Protocol:

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (Parent-Cpd, Mono-F-Cpd, Di-F-Cpd) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of each compound dilution to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Metabolic Stability Assay (Liver Microsome Assay)

This assay assesses the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.

Protocol:

  • Reagents and Materials:

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Test compounds dissolved in DMSO

    • Acetonitrile with an internal standard (for quenching and sample preparation)

    • LC-MS/MS system

  • Procedure:

    • Pre-warm the HLM and NADPH regenerating system to 37°C.

    • In a 96-well plate, add the test compound (final concentration, e.g., 1 µM) to the phosphate buffer.

    • Add the HLM to initiate a pre-incubation period of 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Determine the metabolic half-life (t½) by plotting the natural logarithm of the percent remaining compound versus time and fitting the data to a linear regression model.

Cell Permeability Assay (Caco-2 Assay)

This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium, to assess the permeability of a compound.[2][3]

Protocol:

  • Reagents and Materials:

    • Caco-2 cells

    • Transwell® inserts (e.g., 24-well format)

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

    • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

    • Test compounds dissolved in DMSO and diluted in HBSS

    • Lucifer yellow (a low-permeability marker to assess monolayer integrity)

    • LC-MS/MS system

  • Procedure:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution to the apical (A) side of the Transwell® insert.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

    • At the final time point, collect a sample from the apical side.

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Visualizing the Workflow and Rationale

To better understand the logical flow of the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_data Data Analysis Parent Parent Compound Kinase_Assay Kinase Inhibition Assay Parent->Kinase_Assay Metabolic_Assay Metabolic Stability Assay Parent->Metabolic_Assay Permeability_Assay Cell Permeability Assay Parent->Permeability_Assay Mono_F Mono-F Analog Mono_F->Kinase_Assay Mono_F->Metabolic_Assay Mono_F->Permeability_Assay Di_F Di-F Analog Di_F->Kinase_Assay Di_F->Metabolic_Assay Di_F->Permeability_Assay IC50 IC50 (Target Affinity) Kinase_Assay->IC50 t_half t½ (Metabolic Stability) Metabolic_Assay->t_half Papp Papp (Permeability) Permeability_Assay->Papp

Caption: Experimental workflow for comparing fluorinated benzamide analogs.

Fluorination_Rationale cluster_effects Biological Effects Fluorination Fluorination Strategy Mono_F Mono-fluorination Fluorination->Mono_F Di_F Di-fluorination Fluorination->Di_F Target_Affinity Target Affinity Mono_F->Target_Affinity Modulates Metabolic_Stability Metabolic Stability Mono_F->Metabolic_Stability Increases Permeability Cell Permeability Mono_F->Permeability May Increase Di_F->Target_Affinity May alter Di_F->Metabolic_Stability Significantly Increases Di_F->Permeability May Decrease

Caption: Rationale and expected outcomes of mono- vs. di-fluorination.

Conclusion: A Data-Driven Approach to Fluorination in Drug Design

The strategic use of fluorine in medicinal chemistry is a testament to the power of subtle molecular changes to elicit profound biological effects. The comparison of mono- and di-fluorinated benzamide analogs highlights the importance of a data-driven approach to lead optimization. While general principles can guide our initial hypotheses, the precise impact of fluorination is context-dependent and requires rigorous experimental validation.

Our synthesized case study illustrates that while di-fluorination can offer a more dramatic improvement in metabolic stability, it may come at the cost of reduced target affinity or altered permeability. The optimal degree and position of fluorination will ultimately depend on the specific goals of the drug discovery program and the particular challenges presented by the lead compound. By employing a suite of robust in vitro assays, researchers can systematically dissect the structure-activity relationships of fluorinated analogs and make informed decisions on the path to identifying a successful drug candidate.

References

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]

  • Altman, R. A., & Bhattarai, P. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(1), 12-33. [Link]

  • PubChem. (n.d.). 4-Fluorobenzamide. Retrieved February 12, 2026, from [Link]

  • Wujec, M., Pitucha, M., & Paneth, P. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 170. [Link]

  • Cowley, A. R., & Williams, J. H. (2018). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2018(4), M1011. [Link]

  • Pöch, G., & Holzweber, M. (2021). Design, Synthesis, and Biological Evaluation of 4,4′-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 26(21), 6435. [Link]

  • Biftu, T., et al. (2015). Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. Bioorganic & Medicinal Chemistry Letters, 25(24), 5767-5771. [Link]

  • PubChem. (n.d.). 2,4-Difluorobenzamide. Retrieved February 12, 2026, from [Link]

  • Altman, R. A., & Bhattarai, P. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Zlatopolskiy, B. D., & Zischler, J. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2329. [Link]

  • Wujec, M., & Paneth, P. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 170. [Link]

  • Wujec, M., & Paneth, P. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. ResearchGate. [Link]

  • Altman, R. A., & Bhattarai, P. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]

  • Anderle, P., et al. (1993). Permeability enhancement in Caco-2 cell monolayers by sodium salicylate and sodium taurodihydrofusidate: assessment of effect-reversibility and imaging of transepithelial transport routes by confocal laser scanning microscopy. The Journal of Pharmacology and Experimental Therapeutics, 267(2), 942-950. [Link]

  • BenchChem. (2025). The impact of permeability enhancers on assessment for monolayer of colon adenocarcinoma cell line (CACO-2) used in in vitro permeability assay. ResearchGate. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]

  • Varamini, P., & Toth, I. (2007). Caco-2 cell permeability and stability of two d-glucopyranuronamide conjugates of thyrotropin-releasing hormone. International Journal of Pharmaceutics, 339(1-2), 162-168. [Link]

  • Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.